5,9-Dichloro-2-methoxyacridine is a chemical compound belonging to the acridine family, characterized by its unique structure and functional properties. This compound is significant in various scientific applications, particularly in medicinal chemistry due to its potential biological activities. The compound's IUPAC name is 6,9-dichloro-2-methoxyacridine, and it has a molecular formula of with a molecular weight of approximately .
5,9-Dichloro-2-methoxyacridine can be sourced from chemical suppliers such as Thermo Scientific. It is classified as an organic compound and specifically as a halogenated derivative of acridine. Its structure includes two chlorine atoms at the 6 and 9 positions and a methoxy group at the 2 position of the acridine ring .
The synthesis of 5,9-dichloro-2-methoxyacridine typically involves several steps:
The molecular structure of 5,9-dichloro-2-methoxyacridine features an acridine backbone with specific substitutions:
The structural representation can be summarized by its SMILES notation: COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)Cl
. The compound exhibits distinct spectral characteristics in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy that confirm its structure.
5,9-Dichloro-2-methoxyacridine participates in various chemical reactions:
The mechanism of action for compounds like 5,9-dichloro-2-methoxyacridine primarily involves:
The compound's ability to bind DNA effectively makes it a candidate for further research in anticancer therapies.
5,9-Dichloro-2-methoxyacridine has distinct physical properties:
Spectroscopic analyses (NMR, IR) provide insights into the functional groups present in the molecule, confirming its structure through characteristic peaks corresponding to chlorines and methoxy groups.
5,9-Dichloro-2-methoxyacridine finds applications primarily in:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3